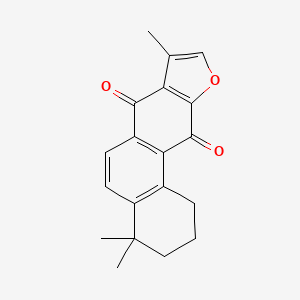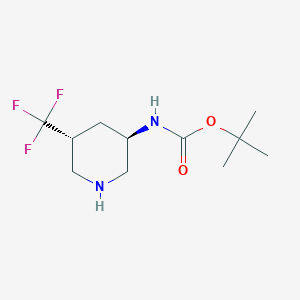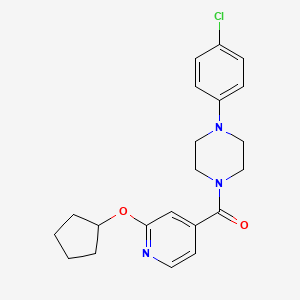
5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
カタログ番号:
B2616316
CAS番号:
2034327-20-1
分子量:
261.27
InChIキー:
PEFHHWYSRAURJS-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer Applications
1. Chemotherapy Efficacy and Resistance
- The fluorinated pyrimidines, including 5-Fluorouracil (5-FU), are extensively used in chemotherapy for various cancers, demonstrating significant but limited regressions in patients with gastrointestinal cancer. However, resistance to 5-FU can be related to insufficient inhibition of thymidylate synthase, a key enzyme targeted by 5-FU (Moertel et al., 1964; Peters et al., 1995).
2. Drug-Adverse Effects and Genetic Polymorphisms
- Cancer patients with mutations or polymorphisms in the dihydropyrimidine dehydrogenase gene (DPYD) exhibit a high risk of severe adverse effects from fluoropyrimidine-based chemotherapy, such as 5-FU or capecitabine. Identifying these genetic variations before treatment could prevent serious side effects (Gross et al., 2008).
3. Pharmacogenetic Syndromes
- Severe toxicity from 5-FU therapy has been linked to dihydropyrimidine dehydrogenase deficiency, suggesting that pharmacogenetic testing for DPYD mutations could be crucial in managing patient treatment and preventing severe toxicity (Diasio et al., 1988; Harris et al., 1991).
4. Metabolic Pathways and Drug Efficacy
- The metabolism of fluoropyrimidines involves key enzymes such as thymidylate synthase and dihydropyrimidine dehydrogenase. The balance between activating and deactivating enzymes influences the therapeutic efficacy and toxicity of these drugs, with research indicating that higher tissue concentrations of activating enzymes correlate with better treatment outcomes (Hiroyasu et al., 2001).
特性
IUPAC Name |
5-fluoro-2-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O3S/c1-17(14,15)13-3-2-8(6-13)16-9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFHHWYSRAURJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-bi...
Cat. No.: B2616233
CAS No.: 765278-73-7
2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzen...
Cat. No.: B2616235
CAS No.: 2034478-03-8
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,...
Cat. No.: B2616237
CAS No.: 895440-43-4
N-(2,4-difluorobenzyl)-4-(4-fluorophenyl)-1H-1,2,3-tria...
Cat. No.: B2616238
CAS No.: 2176338-46-6
![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2616233.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2616237.png)






![(E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2616245.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2616250.png)
![({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2616251.png)
![2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2616252.png)
